![molecular formula C19H18ClNO5 B1222008 [2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-2-propenoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester is a cinnamate ester.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
- This compound is used as a reagent in the synthesis of various heterocyclic systems. For example, its derivatives have been utilized in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry and material science (Selič, Grdadolnik, & Stanovnik, 1997).
Structural Analysis and Characterization
- Another application lies in structural analysis and characterization of related compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been synthesized and characterized, providing insights into molecular structure and bonding. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Johnson et al., 2006).
Applications in Organic Chemistry
- In organic chemistry, derivatives of the compound are used as building blocks for synthesizing more complex molecules. For example, methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a related compound, has been synthesized for its potential use in the construction of prostanoids, which are important in pharmaceutical chemistry (Valiullina et al., 2019).
Cholinesterase Inhibitory Activity
- Some derivatives have been explored for their potential biological activity, such as cholinesterase inhibition. This is particularly relevant in the development of treatments for diseases like Alzheimer's. For instance, certain trimethoxycinnamates, related to the parent compound, have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential therapeutic applications (Kos et al., 2021).
Nonlinear Optical Properties
- The compound's derivatives are also of interest in the study of nonlinear optical properties. This can be crucial for the development of new materials for optoelectronics. For example, the study of certain vinamidinium salts, which are structurally related, provides valuable information about their nonlinear optical (NLO) properties (Sridhar et al., 2002).
Eigenschaften
Produktname |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
|---|---|
Molekularformel |
C19H18ClNO5 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18ClNO5/c1-24-15-9-14(10-16(11-15)25-2)21-18(22)12-26-19(23)8-7-13-5-3-4-6-17(13)20/h3-11H,12H2,1-2H3,(H,21,22)/b8-7+ |
InChI-Schlüssel |
USMFYGVQQHCJMK-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)/C=C/C2=CC=CC=C2Cl)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C=CC2=CC=CC=C2Cl)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



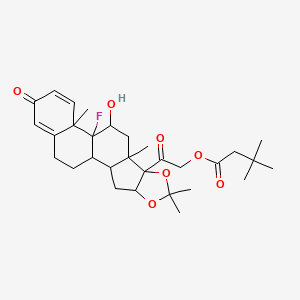
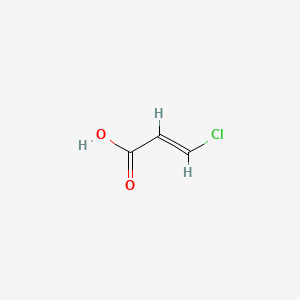
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
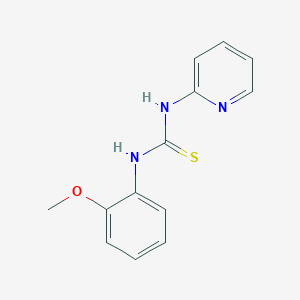
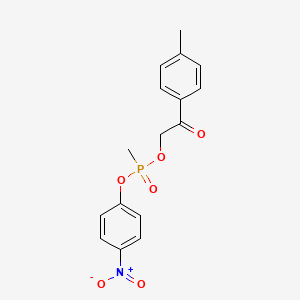
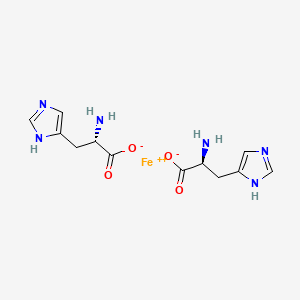
![(4R)-N-tert-butyl-3-{(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B1221938.png)
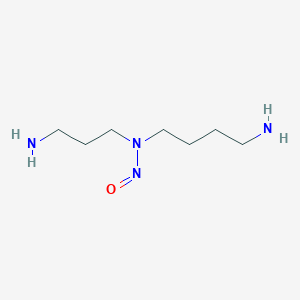
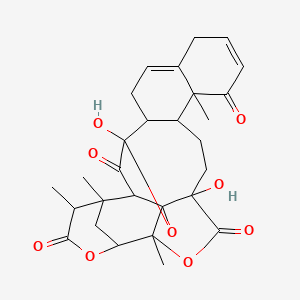
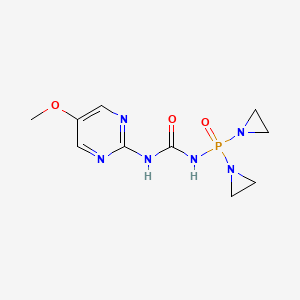
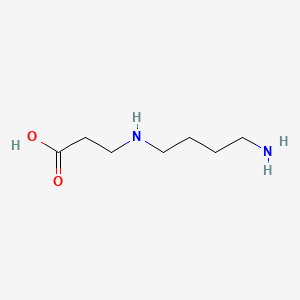
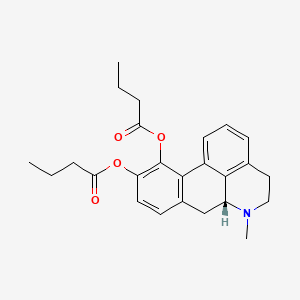
![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)